![molecular formula C9H16Cl2N4O2 B13541929 ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)

ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

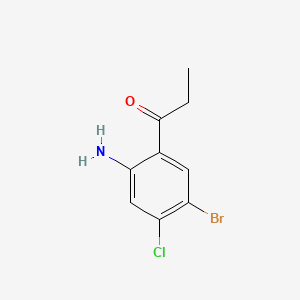

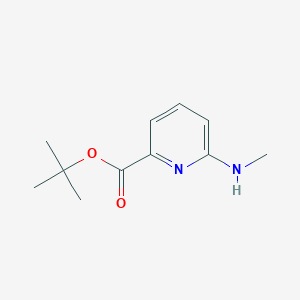

Ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride: is a synthetic compound with an intriguing molecular structure. Let’s break it down:

Ethyl group (C2H5): The ethyl group is attached to the azetidine ring, providing a hydrophobic moiety.

Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. It imparts rigidity to the molecule.

1H-1,2,4-triazole: A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities.

Acetate group (CH3COO-): The acetate group contributes to the overall charge and reactivity of the compound.

Dihydrochloride: The compound exists as a dihydrochloride salt, enhancing its solubility and stability.

Méthodes De Préparation

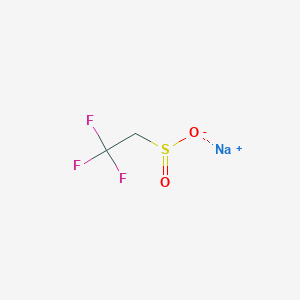

The synthetic route to ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride involves several steps:

Formation of 1-amino-3-nitro-1H-1,2,4-triazole: Start by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide using dibromisocyanuric acid as a catalyst. This yields an aminofurazan intermediate.

Transformation of the amino group: Modify the amino group to synthesize nitro, azo, and methylene dinitramine substituted furazans.

Hydrochlorination: Convert the final product into its dihydrochloride salt form.

Analyse Des Réactions Chimiques

Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield amines, while substitution can lead to various derivatives.

Applications De Recherche Scientifique

Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.

Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.

Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.

Industry: Consider its use in materials science, catalysis, or as a precursor for other compounds.

Mécanisme D'action

Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

Pathways: Investigate signaling pathways influenced by its binding or activity.

Comparaison Avec Des Composés Similaires

Uniqueness: Highlight its distinctive features compared to other triazoles, azetidines, or acetate-containing compounds.

Similar Compounds: Explore related molecules, such as 1,2,4-triazoles, azoxyfurazans, or other heterocycles .

Propriétés

Formule moléculaire |

C9H16Cl2N4O2 |

|---|---|

Poids moléculaire |

283.15 g/mol |

Nom IUPAC |

ethyl 2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetate;dihydrochloride |

InChI |

InChI=1S/C9H14N4O2.2ClH/c1-2-15-8(14)3-9(4-10-5-9)13-7-11-6-12-13;;/h6-7,10H,2-5H2,1H3;2*1H |

Clé InChI |

MPRRLBHHRFKHIA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC1(CNC1)N2C=NC=N2.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)